molecular formula C22H21N3O5S B2407475 N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide CAS No. 2097891-26-2

N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide

Cat. No.: B2407475
CAS No.: 2097891-26-2
M. Wt: 439.49
InChI Key: LLKSSOYHADDUST-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a useful research compound. Its molecular formula is C22H21N3O5S and its molecular weight is 439.49. The purity is usually 95%.
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Scientific Research Applications

Photoinduced Direct Oxidative Annulation

The photoinduced direct oxidative annulation technique utilizes 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones for the synthesis of highly functionalized polyheterocyclic compounds. This process, which does not require transition metals or oxidants, leverages the properties of furan and thiophene derivatives for creating complex molecules, potentially including structures similar to the compound , due to their shared furan and thiophene components (Jin Zhang et al., 2017).

Regiocontrolled Synthesis of γ-Hydroxybutenolides

The synthesis of γ-hydroxybutenolides from 2-thiophenyl-substituted furans demonstrates the regiocontrolled and quantitative nature of reactions involving furan and thiophene derivatives. This research shows the utility of these compounds in generating structurally distinct molecules, hinting at the versatility of the compound for synthesizing new chemical entities (Vasiliki Kotzabasaki et al., 2016).

Electrochromic Conducting Polymers

Bis(2-(3,4-ethylenedioxy)thiophene)-based monomers, related to thiophene, have been used for synthesizing electrochromic conducting polymers. These polymers, with their low redox switching potentials, suggest potential applications of thiophene derivatives in electronic and optoelectronic devices, highlighting an area where the compound might find application due to its thiophene component (G. Sotzing et al., 1996).

Novel Pyridine and Naphthyridine Derivatives Synthesis

The synthesis of novel pyridine and naphthyridine derivatives from compounds containing furan or thiophene units underlines the role of these moieties in creating complex heterocyclic structures. This could imply the utility of N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide in synthesizing new pharmaceuticals or materials with unique properties (F. M. Abdelrazek et al., 2010).

Synthesis of Expanded Calix[n]pyrroles

The research on synthesizing expanded calix[n]pyrroles and their furan or thiophene analogues demonstrates the strategic manipulation of furan and thiophene units to create large, cyclic oligomers with potential applications in host-guest chemistry, sensor technology, and materials science. This suggests a possible research direction for exploring the binding or catalytic properties of the compound (A. Nagarajan et al., 2001).

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S/c26-19-7-2-9-25(19)17-5-1-4-16(12-17)24-21(28)20(27)23-14-22(29,15-8-11-31-13-15)18-6-3-10-30-18/h1,3-6,8,10-13,29H,2,7,9,14H2,(H,23,27)(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKSSOYHADDUST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC(C3=CSC=C3)(C4=CC=CO4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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